molecular formula C20H23ClN4O3 B13737490 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride CAS No. 4219-01-6

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride

Cat. No.: B13737490
CAS No.: 4219-01-6
M. Wt: 402.9 g/mol
InChI Key: JERMANHOFDIPQQ-UHFFFAOYSA-N
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Description

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique chemical structure, which includes a nitro group, a phenyl group, and a dimethylamino propyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride typically involves multiple steps. The process begins with the formation of the benzodiazepine core, followed by the introduction of the nitro and phenyl groups. The dimethylamino propyl side chain is then added through a series of substitution reactions. Common reagents used in these reactions include various chlorinating agents, nitrating agents, and reducing agents.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino propyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, chlorinating agents for substitution, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its effects on various biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, but the unique structure of this compound may result in distinct pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative effects.

    Lorazepam: Known for its potent anxiolytic properties.

    Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

What sets 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride apart is its unique combination of functional groups, which may result in different pharmacokinetics and pharmacodynamics compared to other benzodiazepines. The presence of the nitro group and the dimethylamino propyl side chain may contribute to its distinct therapeutic profile.

Properties

CAS No.

4219-01-6

Molecular Formula

C20H23ClN4O3

Molecular Weight

402.9 g/mol

IUPAC Name

dimethyl-[3-(7-nitro-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)propyl]azanium;chloride

InChI

InChI=1S/C20H22N4O3.ClH/c1-22(2)11-6-12-23-18-10-9-16(24(26)27)13-17(18)20(21-14-19(23)25)15-7-4-3-5-8-15;/h3-5,7-10,13H,6,11-12,14H2,1-2H3;1H

InChI Key

JERMANHOFDIPQQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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